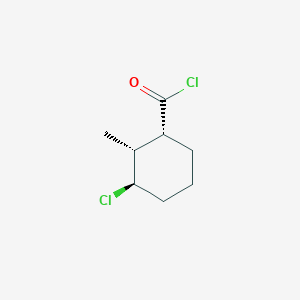
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylic acid derivatives. It is a colorless to pale yellow liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to various organic compounds. This can lead to the formation of new compounds with different properties and functions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also known to be a carcinogenic compound, which means that it has the potential to cause cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively simple compound to synthesize, which makes it readily available for use in various experiments. However, one of the limitations is that it is a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) in scientific research. One direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and pharmaceuticals. Another direction is to study its biochemical and physiological effects in more detail, which could help to better understand its toxicity and potential health risks. Additionally, researchers could explore new synthesis methods for this compound, which could lead to improved yields and reduced environmental impact.
Méthodes De Synthèse
The synthesis of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) involves the reaction of cyclohexanecarboxylic acid with thionyl chloride and then subsequent reaction with 3-chloro-2-methylpropene. The reaction yields the desired product with a yield of around 60%.
Applications De Recherche Scientifique
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as cyclohexanecarboxylic acid derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
130422-94-5 |
|---|---|
Nom du produit |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) |
Formule moléculaire |
C8H12Cl2O |
Poids moléculaire |
195.08 g/mol |
Nom IUPAC |
(1R,2R,3R)-3-chloro-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h5-7H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
MQVNPVVNCDLVHD-FSDSQADBSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCC[C@H]1Cl)C(=O)Cl |
SMILES |
CC1C(CCCC1Cl)C(=O)Cl |
SMILES canonique |
CC1C(CCCC1Cl)C(=O)Cl |
Synonymes |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



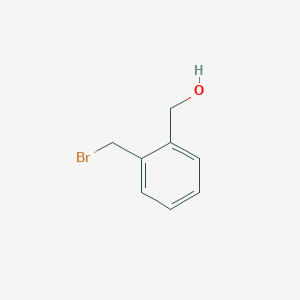

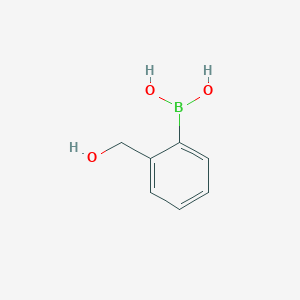

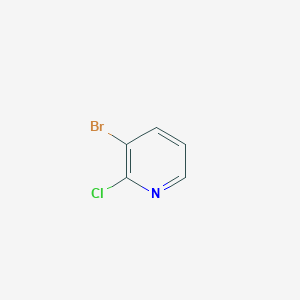
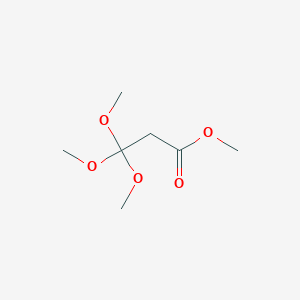

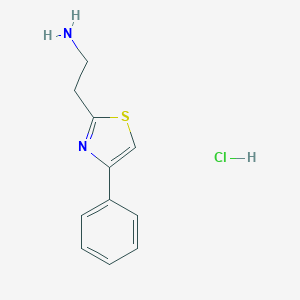
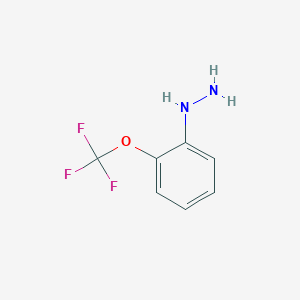
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
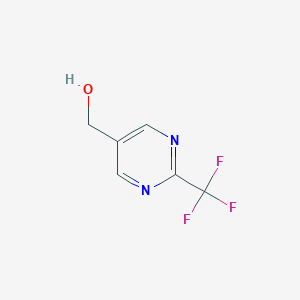
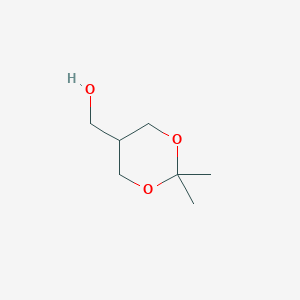
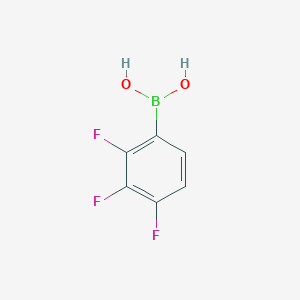
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)